5-methyl-1-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound with the molecular formula C8H13N3O It is characterized by a pyrazole ring substituted with a methyl group at the 5-position, a propyl group at the 1-position, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-propyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole with an appropriate carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired carboxamide compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods often focus on maximizing the purity and yield of the final product through careful control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring. Common reagents for these reactions include halides, amines, and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides, amines, thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated, aminated, or thiolated derivatives.
Scientific Research Applications
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: Due to its potential pharmacological properties, this compound is explored as a lead compound in drug discovery and development. It may serve as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-methyl-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Methyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the propyl group at the 1-position.
1-Propyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1-propyl-1H-pyrazole-4-carboxamide: Similar structure but with the carboxamide group at the 4-position instead of the 3-position.
Uniqueness: 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide is unique due to the specific combination of substituents on the pyrazole ring. The presence of both the methyl and propyl groups, along with the carboxamide functionality, imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-1-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-4-11-6(2)5-7(10-11)8(9)12/h5H,3-4H2,1-2H3,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPOJNFIMBEJRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261068 |
Source
|
Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956935-39-0 |
Source
|
Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956935-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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